molecular formula C17H25NO3S B7456416 2-methoxy-4-methyl-N,N-bis(prop-2-en-1-yl)-5-(propan-2-yl)benzene-1-sulfonamide

2-methoxy-4-methyl-N,N-bis(prop-2-en-1-yl)-5-(propan-2-yl)benzene-1-sulfonamide

Cat. No. B7456416
M. Wt: 323.5 g/mol
InChI Key: VSEBHTMQMYQYRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methoxy-4-methyl-N,N-bis(prop-2-en-1-yl)-5-(propan-2-yl)benzene-1-sulfonamide, also known as MMPPS, is a sulfonamide compound that has gained attention in scientific research for its potential as a therapeutic agent. MMPPS has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further study.

Mechanism of Action

The exact mechanism of action of 2-methoxy-4-methyl-N,N-bis(prop-2-en-1-yl)-5-(propan-2-yl)benzene-1-sulfonamide is not fully understood, but it is thought to act by inhibiting the activity of certain enzymes involved in inflammatory and tumor processes. 2-methoxy-4-methyl-N,N-bis(prop-2-en-1-yl)-5-(propan-2-yl)benzene-1-sulfonamide has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in inflammation, as well as the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
In addition to its anti-inflammatory and antitumor effects, 2-methoxy-4-methyl-N,N-bis(prop-2-en-1-yl)-5-(propan-2-yl)benzene-1-sulfonamide has been found to exhibit a range of other biochemical and physiological effects. Studies have shown that 2-methoxy-4-methyl-N,N-bis(prop-2-en-1-yl)-5-(propan-2-yl)benzene-1-sulfonamide can inhibit the growth of certain bacteria and fungi, suggesting that it may have potential as an antimicrobial agent. 2-methoxy-4-methyl-N,N-bis(prop-2-en-1-yl)-5-(propan-2-yl)benzene-1-sulfonamide has also been found to have antioxidant properties, which could make it useful in the treatment of oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

One advantage of using 2-methoxy-4-methyl-N,N-bis(prop-2-en-1-yl)-5-(propan-2-yl)benzene-1-sulfonamide in lab experiments is that it is relatively easy to synthesize, making it readily available for use in research. Additionally, 2-methoxy-4-methyl-N,N-bis(prop-2-en-1-yl)-5-(propan-2-yl)benzene-1-sulfonamide has been found to be relatively stable under a range of conditions, which could make it useful in experiments that require long-term storage. However, one limitation of using 2-methoxy-4-methyl-N,N-bis(prop-2-en-1-yl)-5-(propan-2-yl)benzene-1-sulfonamide is that its mechanism of action is not fully understood, which could make it difficult to interpret experimental results.

Future Directions

There are several potential future directions for research on 2-methoxy-4-methyl-N,N-bis(prop-2-en-1-yl)-5-(propan-2-yl)benzene-1-sulfonamide. One area of interest is the development of 2-methoxy-4-methyl-N,N-bis(prop-2-en-1-yl)-5-(propan-2-yl)benzene-1-sulfonamide-based therapies for inflammatory conditions such as arthritis. Another potential direction is the investigation of 2-methoxy-4-methyl-N,N-bis(prop-2-en-1-yl)-5-(propan-2-yl)benzene-1-sulfonamide as a cancer treatment, particularly in combination with other drugs. Additionally, further research is needed to fully understand the mechanism of action of 2-methoxy-4-methyl-N,N-bis(prop-2-en-1-yl)-5-(propan-2-yl)benzene-1-sulfonamide and its potential applications in a range of diseases and conditions.

Synthesis Methods

The synthesis of 2-methoxy-4-methyl-N,N-bis(prop-2-en-1-yl)-5-(propan-2-yl)benzene-1-sulfonamide involves a multi-step process that begins with the reaction of 4-methyl-2-nitrophenol and propargyl bromide. This reaction yields 4-methyl-2-nitrophenylpropargyl ether, which is then reacted with sodium hydride and 2-bromoethanol to produce the intermediate compound, 2-(2-hydroxyethoxy)-4-methyl-5-nitrophenylpropargyl ether. The final step involves the reaction of this intermediate with N,N-bis(prop-2-en-1-yl)propan-2-amine and sulfuric acid to yield 2-methoxy-4-methyl-N,N-bis(prop-2-en-1-yl)-5-(propan-2-yl)benzene-1-sulfonamide.

Scientific Research Applications

2-methoxy-4-methyl-N,N-bis(prop-2-en-1-yl)-5-(propan-2-yl)benzene-1-sulfonamide has been the subject of several scientific studies, with researchers investigating its potential as a therapeutic agent. One study found that 2-methoxy-4-methyl-N,N-bis(prop-2-en-1-yl)-5-(propan-2-yl)benzene-1-sulfonamide exhibited anti-inflammatory effects in mice, suggesting that it could be used to treat inflammatory conditions such as arthritis. Another study found that 2-methoxy-4-methyl-N,N-bis(prop-2-en-1-yl)-5-(propan-2-yl)benzene-1-sulfonamide had antitumor activity in vitro, indicating that it may have potential as a cancer treatment.

properties

IUPAC Name

2-methoxy-4-methyl-5-propan-2-yl-N,N-bis(prop-2-enyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO3S/c1-7-9-18(10-8-2)22(19,20)17-12-15(13(3)4)14(5)11-16(17)21-6/h7-8,11-13H,1-2,9-10H2,3-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSEBHTMQMYQYRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C(C)C)S(=O)(=O)N(CC=C)CC=C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NO3S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.5 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methoxy-4-methyl-N,N-bis(prop-2-en-1-yl)-5-(propan-2-yl)benzene-1-sulfonamide

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